[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
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Overview
Description
“[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1049741-22-1 . It has a molecular weight of 296.84 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is [5- (1-piperidinylsulfonyl)-2-thienyl]methanamine hydrochloride . Its InChI code is 1S/C10H16N2O2S2.ClH/c11-8-9-4-5-10 (15-9)16 (13,14)12-6-2-1-3-7-12;/h4-5H,1-3,6-8,11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 296.84 .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, including those similar in structure to "[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride," have been explored for their potential carcinogenicity and biological activity. The synthesis and evaluation of thiophene analogues, such as those mentioned by Ashby et al. (1978), suggest that these compounds may hold relevance in understanding the carcinogenic potential and biological behavior of structurally related compounds. Their synthesis and in vitro evaluation could offer insights into their chemical and biological properties, including potential carcinogenicity (Ashby, Styles, Anderson, & Paton, 1978).
Piperidine as a Functional Group in Drug Development
The role of piperidine and its derivatives in drug development is significant, especially in the context of neuropsychiatric disorders. Piperidine functionalities are critical in the pharmacophore for high affinity to certain receptors. Research by Jůza et al. (2022) on dopamine D2 receptor ligands highlights the importance of piperidine moieties in developing treatments for disorders such as schizophrenia and depression. The study indicates that specific piperidine derivatives can significantly influence the binding affinity and efficacy of drugs targeting the D2 receptors, underscoring the functional group's utility in medicinal chemistry (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Biological Activities and Pharmacological Potential
The broader pharmacological potential of compounds containing thiophene and piperidine structures, akin to "[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride," is a subject of ongoing research. Studies on related compounds have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Xuan (2020) discusses the synthesis and applications of thiophene derivatives in medicinal chemistry, highlighting their importance in drug discovery and development. The review emphasizes the diverse applications of thiophene derivatives beyond their traditional roles, pointing to their potential in addressing various health conditions (Xuan, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
The primary target of [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread .
Mode of Action
The compound interacts with LOX, inhibiting its activity . The catalytic site of LOX comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor . The compound likely interacts with these components, preventing LOX from converting peptidyl lysine residues to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction .
Biochemical Pathways
By inhibiting LOX, the compound disrupts the cross-linking of collagens and elastin in the tumor extracellular matrix . This prevents the formation of the insoluble extracellular protein matrices that are critical for tumor growth and metastasis .
Result of Action
The inhibition of LOX by [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride leads to a decrease in the cross-linking of collagens and elastin in the tumor extracellular matrix . This can inhibit tumor growth and metastatic spread .
properties
IUPAC Name |
(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12;/h4-5H,1-3,6-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINJHLBPRSFJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride |
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